Pseudoberberine

Description

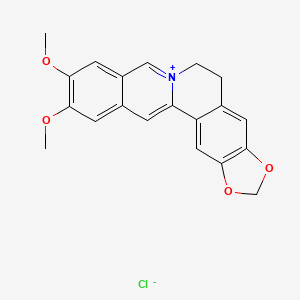

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H18ClNO4 |

|---|---|

Molecular Weight |

371.8 g/mol |

IUPAC Name |

17,18-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,13,15,17,19-octaene;chloride |

InChI |

InChI=1S/C20H18NO4.ClH/c1-22-17-7-13-5-16-15-9-20-19(24-11-25-20)6-12(15)3-4-21(16)10-14(13)8-18(17)23-2;/h5-10H,3-4,11H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

BBHLRVYYZRFUGL-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C=C2C=[N+]3CCC4=CC5=C(C=C4C3=CC2=C1)OCO5)OC.[Cl-] |

Synonyms |

pseudoberberine |

Origin of Product |

United States |

Natural Occurrence and Research Isolation Methodologies

Identification of Pseudoberberine in Plant Species (e.g., Berberis aristata)

This compound has been identified as a constituent of several plant species, primarily within the family Berberidaceae. The genus Berberis is a significant source of this alkaloid.

Notably, this compound chloride has been isolated from Berberis aristata, a shrub native to the Himalayan region. phytopharmajournal.comsci-hub.seijnrd.orgglobalscitechocean.com This plant is a well-known source of various isoquinoline (B145761) alkaloids, with berberine (B55584) being the most prominent. phytopharmajournal.com Alongside this compound, other related alkaloids such as pseudopalmatine (B26749) chloride have also been found in B. aristata. phytopharmajournal.comsci-hub.seijnrd.org

The occurrence of this compound is not limited to a single species. Research has identified this compound and its derivatives in other members of the Berberis genus, as well as in other plant families. For instance, the related compound pseudocolumbamine (B1204709) has been isolated from the stem bark of Enantia chlorantha. nih.gov Protoberberine alkaloids, the class to which this compound belongs, are distributed across several plant families, including Berberidaceae, Papaveraceae, Ranunculaceae, and Rutaceae. muni.czresearchgate.net

Below is a table summarizing the identification of this compound and related protoberberine alkaloids in various plant species.

Table 1: Documented Plant Sources of this compound and Related Alkaloids

| Plant Species | Alkaloid Identified | Plant Part |

|---|---|---|

| Berberis aristata | This compound chloride | Root and Stem Bark |

| Berberis aristata | Pseudopalmatine chloride | Root and Stem Bark |

| Enantia chlorantha | Pseudocolumbamine | Stem Bark |

Research Techniques for Isolation and Purification from Botanical Sources

The isolation and purification of this compound from plant matrices involve a multi-step process, leveraging the chemical properties of alkaloids. The general workflow begins with extraction from the plant material, followed by separation and purification using chromatographic techniques.

A common initial step is the extraction of total alkaloids from the dried and powdered plant material, such as the root or stem bark. muni.cz This is often achieved through maceration or Soxhlet extraction using solvents like methanol (B129727). muni.czplantsjournal.com An "acid-base shakeout" method is a classic technique employed for the selective extraction of alkaloids. researchgate.net This procedure is based on the differential solubility of alkaloids in acidic and basic solutions. The protoberberine salts are soluble in water, while their corresponding bases are soluble in organic solvents, allowing for their separation from other plant constituents. researchgate.net

Following the initial extraction, various chromatographic methods are employed to separate the complex mixture of alkaloids.

Column Chromatography (CC): This is a traditional and widely used method for the purification of individual alkaloids from a crude extract. muni.cz For instance, acid-washed alumina (B75360) has been used as the stationary phase with a mobile phase of chloroform (B151607) and increasing amounts of methanol to separate protoberberine alkaloids. muni.cz

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its reversed-phase configuration (RP-HPLC), is a powerful tool for the separation, identification, and quantification of protoberberine alkaloids. plantsjournal.comacs.org It offers high resolution and is effective in separating structurally similar compounds like berberine, palmatine (B190311), and jatrorrhizine. acs.org

Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that has been successfully applied to the separation of protoberberine quaternary alkaloids. nih.gov For example, a two-phase solvent system of dichloromethane-methanol-water was used to isolate palmatine, jatrorrhizine, columbamine, and pseudocolumbamine from an extract of Enantia chlorantha. nih.gov

Thin-Layer Chromatography (TLC): TLC is often used for the initial analysis of the crude extract to detect the presence of alkaloids and to monitor the progress of separation during column chromatography. plantsjournal.com Dragendorff's reagent is a common visualizing agent for alkaloids on TLC plates. plantsjournal.com

The identity and purity of the isolated this compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov

Contextualization of Natural Abundance in Research Focus

The natural abundance of a phytochemical significantly influences the amount of research it receives. In the case of this compound, its relatively low abundance compared to its isomer, berberine, has led to a comparatively smaller body of research focused specifically on it.

Numerous studies across various Berberis species have consistently shown that berberine is the major alkaloid, often constituting a significant percentage of the total alkaloid content. phytopharmajournal.comnih.govmdpi.com For example, in Berberis aristata, the yield of berberine can be around 2.23%, making it the principal alkaloid, followed by palmatine. phytopharmajournal.com this compound is typically found in much smaller quantities, often as a minor component of the complex alkaloid mixture. phytopharmajournal.comijnrd.org

This disparity in natural concentration has several implications for the research landscape:

Focus on Berberine: The high availability of berberine has made it the primary subject of extensive phytochemical, pharmacological, and clinical research. nih.govresearchgate.net Its well-documented biological activities have further cemented its status as the most important compound in these plants.

Isolation Challenges: The low concentration of this compound makes its isolation in large quantities for extensive biological screening more challenging and costly compared to berberine.

Derivative Studies: While research on this compound itself is limited, it is often identified and characterized as part of broader phytochemical investigations into Berberis species. phytopharmajournal.comresearchgate.net Some studies have explored the biological activities of this compound, finding, for example, that it exhibited a potential effect on AMPK activation and LDLR upregulation comparable to berberine. nih.gov However, the volume of such research remains modest.

In essence, while this compound is a known constituent of several medicinal plants, its status as a minor alkaloid has placed it in the shadow of its highly abundant and well-researched isomer, berberine. The research focus naturally gravitates towards the most abundant compounds, which are easier to isolate and study, leading to a less developed understanding of the specific biological roles and potential applications of this compound.

Synthetic Methodologies for Pseudoberberine and Analogues in Academic Research

Total Synthesis Approaches to the Protoberberine and Pseudoberberine Skeleton

The core structure of protoberberine alkaloids, a 5,6-dihydrodibenzo[a,g]quinolizinium system, presents a significant synthetic challenge that has been addressed through various total synthesis approaches. nih.gov this compound and its isomers, such as berberine (B55584), differ in the substitution pattern of oxygenated functional groups on the A and D rings. sioc-journal.cn Specifically, this compound possesses a 2,3,10,11-tetrasubstituted pattern. muni.czmuni.cz

The Pictet-Spengler reaction is a cornerstone in the synthesis of isoquinoline (B145761) and related alkaloids. depaul.edu Discovered in 1911, this reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline ring system, which is a key structural motif within the protoberberine skeleton. depaul.edu The mechanism begins with the formation of an iminium ion, which then undergoes an electrophilic attack on the aromatic ring to achieve cyclization. depaul.edu In the context of protoberberine synthesis, a substituted phenethylamine (B48288) can be reacted with a suitable aldehyde component, followed by cyclization to build the A, B, and N-containing C rings. beilstein-journals.org

Following the construction of the core tetracyclic system, which often exists in a partially or fully saturated state (e.g., a tetrahydroprotoberberine), a final oxidative aromatization step is required to generate the fully aromatic, cationic protoberberine structure. beilstein-journals.org This dehydrogenation of the C ring can be accomplished using various oxidants. A streamlined method involves a copper-promoted Pictet-Spengler-type cyclization where the copper(II) salt is believed to aid in the final air-oxidation to the aromatic protoberberine core. beilstein-journals.org More recently, an environmentally benign electrochemical approach using I2-mediated acceptorless dehydrogenation (ECAD) has been developed to efficiently aromatize the C ring in the final stage of the synthesis. researchgate.net

Divergent Synthetic Strategies for this compound and Related Alkaloids

A significant achievement in alkaloid synthesis is the development of divergent strategies that allow for the creation of multiple, structurally distinct natural products from a common intermediate. Such an approach has been successfully applied to the synthesis of this compound (a quaternary protoberberine alkaloid) and nitidine (B1203446) (a quaternary benzophenanthridine alkaloid), which are biosynthetically related. researchgate.netutexas.eduresearchgate.net This concise and modular strategy enables the synthesis of this compound in just five steps. researchgate.netx-mol.net

A key transformation in modern divergent syntheses is C-H vinylation. utexas.eduresearchgate.net This reaction allows for the direct formation of a carbon-carbon double bond by coupling an activated C-H bond with a vinyl group source. In a recently developed divergent synthesis of this compound, an isoquinoline-directed C-H vinylation is a crucial step. researchgate.netutexas.eduresearchgate.net This reaction is catalyzed by transition metals, often from group 9, such as rhodium. researchgate.net Rh(III)-catalyzed C-H vinylation, for example, can use convenient vinyl sources like vinyl acetate (B1210297) to produce functionalized styrenes, which serve as precursors for subsequent cyclization reactions. acs.org This method merges C-H activation with other transformations to rapidly build molecular complexity. researchgate.netacs.org

Electrocyclization reactions are powerful pericyclic reactions for forming cyclic compounds in a stereospecific manner. researchgate.netwikipedia.org In the synthesis of polyheterocycles like this compound, 6π-electrocyclization plays a pivotal role. utexas.eduresearchgate.net Specifically, a switchable electrocyclization strategy is employed where the reaction pathway can be directed towards either an aza-6π or an all-carbon-6π electrocyclization. researchgate.netacs.org For the synthesis of this compound, the precursor undergoes an aza-6π-electrocyclization to form the final ring and yield the target alkaloid. utexas.eduresearchgate.net This step can be controlled under thermal or photochemical conditions, with computational studies showing that the presence of an acid source like HCl favors the selective aza-electrocyclization pathway. acs.org This method has also been used to synthesize other complex alkaloids, including berberine itself. acs.org

Metal-catalyzed reactions are instrumental in constructing the complex ring systems of alkaloids. Annulation reactions, which form a new ring onto an existing system, and arylation reactions are frequently catalyzed by transition metals. rsc.orgdu.edu

Ag-promoted Annulation: In the divergent synthesis of this compound, the initial key transformation is a silver (Ag)-promoted annulation. researchgate.netutexas.eduresearchgate.net This step helps to construct a key intermediate that subsequently undergoes C-H vinylation and electrocyclization. utexas.edu Silver salts can facilitate such cyclizations, often by acting as a Lewis acid or by promoting key bond formations. nih.gov

Pd-catalyzed Arylation: Palladium (Pd) catalysis is widely used for its efficiency in forming C-C bonds via cross-coupling reactions. libretexts.orgmdpi.com A concise synthesis of the protoberberine skeleton utilizes a palladium-catalyzed enolate arylation as the key step to form the isoquinoline core. nih.gov This reaction couples an aryl bromide with a ketone enolate, providing a modular and efficient route to the target framework. nih.gov This palladium-catalyzed approach avoids harsher conditions associated with classical electrophilic aromatic substitution and allows for the synthesis of a wider variety of analogues. nih.gov

Data Tables

Table 1: Key Steps in the Divergent Synthesis of this compound and Nitidine This table summarizes the key transformations in a modern divergent synthesis strategy.

| Step No. | Transformation | Reagents/Catalyst | Target Alkaloid Pathway | Reference |

| 1 | Ag-Promoted Annulation | Silver (Ag) salt | Common Intermediate | utexas.edu, researchgate.net |

| 2 | Isoquinoline-Directed C-H Vinylation | Rhodium (Rh) catalyst | Common Intermediate | researchgate.net, utexas.edu |

| 3 | Switchable 6π-Electrocyclization | Thermal/Photochemical (HCl) | This compound | utexas.edu, researchgate.net, acs.org |

| 3 | Switchable 6π-Electrocyclization | Thermal | Nitidine | utexas.edu, researchgate.net |

Synthesis of this compound Derivatives and Analogues for Research

The inherent chemical scaffold of this compound, a naturally occurring protoberberine alkaloid, has served as a versatile template for synthetic chemists. Academic research has focused on the strategic modification of this scaffold to develop novel derivatives and analogues with tailored biological activities. These efforts primarily target specific positions on the this compound core, namely C-8, C-9, and C-13, and involve the conjugation with other molecular entities like carbohydrates or other pharmacophores to create hybrid compounds.

Strategies for Targeted Structural Modification (e.g., C-8, C-9, C-13 positions)

Systematic structural modification of the this compound skeleton has been a fruitful strategy for altering its biological properties. scielo.brscielo.br The primary sites for these modifications are the C-8, C-9, and C-13 positions, each offering unique opportunities to influence the molecule's interaction with biological targets. scielo.brscielo.br

C-9 Position: The C-9 position is the most frequently modified site, largely due to the accessibility of the key intermediate, 9-hydroxy this compound, commonly known as berberrubine (B190655). scielo.brresearchgate.net Berberrubine can be readily obtained in high yield by the pyrolysis of the more abundant parent compound, berberine. scielo.brresearchgate.net This intermediate possesses a reactive hydroxyl group that serves as a handle for introducing a wide array of substituents.

Research has shown that introducing lipophilic groups at the 9-O-position can enhance anticancer activity. researchgate.netmdpi.com For instance, a series of 9-O-alkylberberrubine derivatives demonstrated improved anti-non-small cell lung cancer (NSCLC) activities compared to the parent compounds. researchgate.net Similarly, linking various functional groups via "click" chemistry, such as phenyl-substituted triazolyls, has yielded derivatives with significant cytotoxic activity against human breast, pancreatic, and liver carcinoma cell lines. nih.govnih.gov Other modifications at this position include the introduction of aza-aromatic terminal groups to create G-quadruplex stabilizing ligands and substituted benzyl (B1604629) groups to develop antimicrobial agents. scielo.br

C-8 Position: The C-8 position is susceptible to nucleophilic attack, allowing for the introduction of various substituents. scielo.br This strategy has been employed to synthesize derivatives with potent antitubercular activity. In one study, a series of 8-substituted this compound analogues were generated by attaching different lipophilic groups. nih.gov The results indicated that a 10,11-dimethoxy substitution pattern on ring D (characteristic of the this compound core) was beneficial for antimycobacterial activity, and that introducing a long alkyl chain, such as n-decyl, at the C-8 position significantly enhanced this activity. nih.gov

C-13 Position: Modification at the C-13 position has also been explored to develop novel therapeutic agents. This is often achieved through an enamine-7,8-acetonyl intermediate. scielo.br Studies have focused on synthesizing 13-substituted derivatives to enhance anticancer and antibacterial properties. For example, the introduction of a dodecyl group at the C-13 position resulted in derivatives with strong growth inhibition against several human cancer cell lines and enhanced photocytotoxicity. mdpi.com Another approach involved synthesizing hybrid molecules by linking an efflux pump inhibitor, 5-nitro-2-phenylindole (INF55), to the C-13 position of berberine via a methylene (B1212753) bridge to create dual-action antimicrobials. nih.gov

The following table summarizes representative examples of targeted structural modifications of the this compound scaffold and the primary research focus of the resulting derivatives.

| Position | Modification Strategy | Example Substituent | Research Focus | Reference(s) |

| C-9 | O-alkylation of berberrubine | Dodecyl group | Anticancer, Photocytotoxicity | mdpi.com |

| C-9 | Click Chemistry (CuAAC) | Phenyl-substituted triazolyls | Anticancer | nih.govnih.gov |

| C-9 | Ether linkage | 3-bromopropoxy group | Anticancer, Apoptosis induction | nih.govmdpi.com |

| C-8 | Nucleophilic addition | n-Decyl group | Antitubercular | nih.gov |

| C-8 | Nucleophilic addition | p-Methylphenyl group | Antitubercular | nih.gov |

| C-13 | Alkylation via acetonyl intermediate | Dodecyl group | Anticancer, Photocytotoxicity | mdpi.com |

| C-13 | Methylene bridge linkage | 5-nitro-2-phenylindole (INF55) | Antibacterial (Hybrid) | nih.gov |

Design and Synthesis of Carbohydrate-Modified this compound Derivatives

A significant area of research has been the development of carbohydrate-modified this compound derivatives, primarily aimed at improving bioavailability and enhancing specific biological activities, such as anti-diabetic effects. nih.govnih.gov The rationale for this approach is that conjugating a carbohydrate moiety to a drug can improve its water solubility, receptor-binding affinity, and pharmacokinetic profile. nih.govacs.org

The synthetic strategy for these derivatives almost invariably utilizes 9-OH this compound (berberrubine) as the key starting material. researchgate.netnih.gov The C-9 hydroxyl group provides a convenient anchor point for attaching various sugar molecules. A common and highly efficient method for this conjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" chemistry reaction. nih.gov

The typical synthetic route involves two parallel preparations:

Modification of the this compound Scaffold: Berberine is first converted to berberrubine via pyrolysis. The hydroxyl group of berberrubine is then reacted with a molecule containing an alkyne group, such as propargyl bromide, to yield a propargylated this compound derivative. nih.gov

Preparation of the Azido (B1232118) Sugar: A carbohydrate (e.g., glucose, galactose, mannose) is converted into an azido sugar. This is often achieved by first converting the sugar to a glycosyl bromide, which is then reacted with sodium azide. nih.gov

The final step is the CuAAC reaction, which covalently links the alkynylated this compound with the azido sugar, forming a stable triazole linker. nih.gov This N-linked glycoside is generally more stable under physiological conditions compared to an O-glycosidic bond, which is susceptible to degradation by glycoside hydrolases. nih.gov

Researchers have synthesized a variety of carbohydrate-modified derivatives using this methodology, incorporating monosaccharides like glucose, galactose, mannose, ribose, and rhamnose, as well as disaccharides. nih.govacs.org Studies on these compounds have shown that modification with carbohydrates can lead to derivatives with lower cytotoxicity and significantly improved anti-diabetic activity compared to the parent berberine molecule. researchgate.netnih.gov For example, mannose- and ribose-modified derivatives have demonstrated particularly high anti-diabetic activity in HepG2 cell lines. nih.gov

The table below details examples of carbohydrate moieties attached to the this compound scaffold.

| Starting Material | Conjugation Chemistry | Carbohydrate Moiety | Research Focus | Reference(s) |

| 9-OH this compound | Click Chemistry (CuAAC) | Glucose | Anti-diabetic | nih.gov |

| 9-OH this compound | Click Chemistry (CuAAC) | Galactose | Anti-diabetic | nih.gov |

| 9-OH this compound | Click Chemistry (CuAAC) | Mannose | Anti-diabetic, Reduced Cytotoxicity | researchgate.netnih.gov |

| 9-OH this compound | Click Chemistry (CuAAC) | Ribose | Anti-diabetic | nih.gov |

| 9-OH this compound | Glycosylation | Diglucose | Anti-diabetic | acs.org |

Synthesis of Hybrid Compounds Incorporating this compound Scaffolds

The concept of molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single molecule with the potential for enhanced efficacy, synergistic effects, or a novel mechanism of action. nih.gov The this compound scaffold has been utilized as a core component in the design and synthesis of such hybrid compounds.

A notable example is the creation of berberine-ciprofloxacin hybrids, designed to combine the properties of the natural alkaloid with a powerful synthetic antibiotic. nih.govmdpi.com The synthesis of these hybrids again leverages the reactivity of the C-9 hydroxyl group of berberrubine (9-OH this compound).

The synthetic process can be summarized as follows:

Preparation of Berberrubine: Selective demethylation of berberine at the C-9 position is performed, typically by heating under vacuum, to yield berberrubine. nih.govmdpi.com

Functionalization of Ciprofloxacin: Ciprofloxacin is modified to introduce a reactive group. For example, it can be converted to its acid chloride derivative. nih.gov

Hybridization: The final step involves the reaction between the C-9 hydroxyl group of berberrubine and the activated ciprofloxacin. This creates a covalent linkage, often an ester bond, between the two pharmacophores. nih.gov

These berberine-ciprofloxacin hybrids have been evaluated for their anticancer activity and were found to be more potent inhibitors of tumor cell growth than either of the parent molecules alone. nih.govmdpi.com

Another strategy in hybrid design is to combine the antibacterial properties of berberine with an efflux pump inhibitor. Efflux pumps are a major mechanism of bacterial resistance, and inhibiting them can restore the efficacy of antibiotics. Researchers have synthesized hybrids linking the berberine core at the C-13 position to 5-nitro-2-phenylindole (INF55), a known inhibitor of the NorA multidrug-resistance pump in Staphylococcus aureus. nih.gov This approach aims to create a dual-action agent that can both kill bacteria and overcome a key resistance mechanism simultaneously.

| This compound Component | Hybrid Partner | Linkage Strategy | Research Focus | Reference(s) |

| 9-OH this compound (Berberrubine) | Ciprofloxacin (Quinolone Antibiotic) | Ester linkage at C-9 | Anticancer | nih.govmdpi.com |

| Berberine Core | 5-nitro-2-phenylindole (Efflux Pump Inhibitor) | Methylene bridge at C-13 | Antibacterial (MDR strains) | nih.gov |

| Berberine Core | Mangiferin (Xanthone Glycoside) | Ionic bond formation | Anti-diabetic | nih.gov |

Structure Activity Relationship Sar Studies of Pseudoberberine and Its Derivatives

Elucidation of Structural Features Influencing Biological Activity

Role of Substituents at Defined Positions (e.g., C-8, C-9, C-13)

The substitution pattern on the pseudoberberine scaffold, particularly at positions C-8, C-9, and C-13, plays a crucial role in modulating its biological activity.

C-8 Position: Modifications at the C-8 position have been shown to influence the antimicrobial activity of protoberberine derivatives. researchgate.net For instance, the introduction of lipophilic groups at this position can enhance the anti-mycobacterial activity. nih.gov In one study, a derivative with an n-decyl group at the C-8 position exhibited potent activity against M. tuberculosis. nih.gov

C-9 Position: The C-9 position is a key site for modifications aimed at improving various biological activities, including antitumor, hypoglycemic, and hypolipidemic effects. researchgate.netresearchgate.net For example, 9-O-substituted berberine (B55584) derivatives have been synthesized to enhance their anticancer properties. researchgate.net Furthermore, the introduction of a hydroxyl group at the C-9 position in this compound has been associated with high anti-diabetic activity. nih.gov

C-13 Position: Similar to the C-8 and C-9 positions, modifications at the C-13 position can impact the biological profile of this compound analogs. researchgate.net Studies on berberine have shown that adding electron-donating groups at the C-13 position can reduce its activity in upregulating the low-density-lipoprotein receptor (LDLR). acs.orgnih.gov

The following table summarizes the impact of substituents at these key positions on the biological activity of this compound and related protoberberine alkaloids.

| Position | Type of Substituent | Resulting Biological Activity |

| C-8 | Lipophilic groups (e.g., n-decyl) | Enhanced anti-mycobacterial activity nih.gov |

| C-9 | Hydroxyl group | High anti-diabetic activity nih.gov |

| C-9 | Lipophilic groups | Increased anti-inflammatory and enhanced hypoglycemic activity researchgate.net |

| C-13 | Electron-donating groups | Reduced LDLR up-regulation activity acs.orgnih.gov |

Influence of Specific Moieties (e.g., 2,3-dimethoxy) on Activity

The presence of specific chemical groups, or moieties, within the this compound structure is also a significant determinant of its biological activity. The 2,3-dimethoxy moiety, in particular, has been identified as being beneficial for certain pharmacological effects.

Research has indicated that the 2,3-dimethoxy moiety may be advantageous for the activity of berberine derivatives in down-regulating the transcription of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein involved in cholesterol metabolism. researchgate.netnih.gov In contrast, a methylenedioxy group at the 2- and 3-positions is considered essential for maintaining the activity of berberine and this compound in up-regulating the low-density-lipoprotein receptor (LDLR). acs.orgnih.gov This highlights the subtle yet critical role that the substitution pattern on the A-ring of the protoberberine skeleton plays in defining its interaction with specific biological targets.

Impact of Hydrophilic and Hydrophobic Modifications on Activity Profiles

Altering the balance between water-loving (hydrophilic) and fat-loving (hydrophobic) properties of the this compound molecule can significantly impact its activity. Both hydrophilic and hydrophobic modifications have been explored to improve the bioavailability and enhance the therapeutic effects of berberine and its derivatives. nih.gov

For instance, 9-O-hydrophilic modifications of berberine have been shown to improve its bioavailability. nih.gov On the other hand, increasing the lipophilicity, often through modifications at the C-9 position, has been pursued to overcome the inherently low permeability and bioavailability of berberine. researchgate.net The introduction of lipophilic substituents has been linked to increased anti-inflammatory and enhanced hypoglycemic activities. researchgate.net The relationship between the hydrophilic/hydrophobic nature of the derivatives and their anticonvulsant activity has also been investigated. researchgate.net

SAR in Relation to Specific Molecular Target Modulation

The principles of SAR are also applied to understand how this compound and its derivatives interact with and modulate specific molecular targets within the cell. This approach is crucial for developing drugs with high specificity and efficacy.

SAR for AMP-Activated Protein Kinase (AMPK) Activation

AMP-activated protein kinase (AMPK) is a key regulator of cellular energy metabolism and a target for drugs aimed at treating metabolic disorders. nih.govplos.org Berberine is a known activator of AMPK. nih.gov SAR studies have been conducted to identify derivatives with enhanced AMPK-activating potential.

A study evaluating a series of new berberine and this compound derivatives found that this compound itself exhibited a potent effect on AMPK activation, comparable to or greater than that of berberine. nih.gov This suggests that the specific arrangement of the methoxy (B1213986) groups in this compound (at positions 2, 3, 10, and 11) is favorable for AMPK activation.

SAR for Low-Density Lipoprotein Receptor (LDLR) Upregulation

The low-density lipoprotein receptor (LDLR) plays a critical role in cholesterol homeostasis by removing LDL cholesterol from the blood. ijbs.com Upregulation of LDLR expression is a key mechanism for lowering cholesterol levels.

SAR studies have revealed several structural features that are important for the LDLR-upregulating activity of this compound and its analogs. acs.orgnih.gov Key findings include:

The methylenedioxy group at the 2- and 3-positions is essential for activity. acs.orgnih.gov

A quaternary ammonium (B1175870) at the 7-position and a planar structure are required for activity. acs.orgnih.gov

The addition of electron-donating groups at the C-13 position reduces activity. acs.orgnih.gov

Notably, this compound was found to have an increased activity on LDLR expression compared to berberine. acs.orgnih.gov

The following table highlights the SAR for the upregulation of LDLR by this compound derivatives.

| Structural Feature | Impact on LDLR Upregulation |

| 2,3-methylenedioxy group | Essential for activity acs.orgnih.gov |

| 7-position quaternary ammonium | Required for activity acs.orgnih.gov |

| Planar structure | Required for activity acs.orgnih.gov |

| Electron-donating groups at C-13 | Reduced activity acs.orgnih.gov |

SAR for Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Downregulation

The structure-activity relationship (SAR) of this compound and its related protoberberine alkaloids has been investigated to understand their efficacy in downregulating Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9). PCSK9 is a critical protein in cardiovascular diseases as it promotes the degradation of the low-density lipoprotein receptor (LDLR), leading to elevated levels of circulating LDL cholesterol. mdpi.com Natural compounds like berberine, an isomer of this compound, have been identified as inhibitors of PCSK9 expression, primarily by reducing its gene transcription. excli.deresearchgate.net This has prompted further investigation into its derivatives to enhance potency.

Key SAR findings for the protoberberine scaffold in relation to PCSK9 downregulation include:

The 2,3-Methoxy Groups: SAR analysis of numerous berberine derivatives revealed that the presence of a dimethoxy moiety at the C-2 and C-3 positions on the A ring is potentially beneficial for the PCSK9 down-regulating activity. researchgate.netnih.gov

Modifications at C-9 and C-13: The synthesis of novel berberine derivatives has shown that substitutions at the C-9 and C-13 positions can significantly impact inhibitory effects. Specifically, introducing an alkoxy benzenesulfonamide (B165840) group at the C-9 position and a naphthalene (B1677914) moiety at the C-13 position has been shown to dramatically increase the inhibitory activity against PCSK9, with some derivatives being 20-fold more active than the parent berberine compound. swu.ac.th

The Methylenedioxy Group: In contrast to the 2,3-dimethoxy finding, another study focusing on LDLR up-regulation (the functional consequence of PCSK9 inhibition) found that a methylenedioxy group at the 2- and 3-position, as seen in berberine, is an essential element for activity. capes.gov.br this compound itself features a 3,4-dimethoxy substitution pattern, distinguishing it from berberine's 2,3-methylenedioxy bridge.

In a significant study, forty berberine derivatives were synthesized and evaluated. A derivative identified as 9k showed the most potent activity in down-regulating PCSK9 transcription in HepG2 cells, with an IC₅₀ value of 9.5 ± 0.5 μM, which is superior to that of berberine. nih.gov This compound, 9k, was also found to significantly decrease PCSK9 protein levels in both cellular models and in the liver and serum of mice. nih.gov The mechanism for derivative 9k involves targeting HNF1α and/or Sp1 cluster modulation, which differs from the mechanism of berberine. researchgate.netnih.gov

Table 1: SAR of Berberine Derivatives for PCSK9 Downregulation

| Compound | Modification | Activity/Finding | Reference |

|---|---|---|---|

| Berberine | Lead Compound | Benchmark for PCSK9 transcriptional inhibition. | nih.gov |

| This compound (2) | Isomer of Berberine | Showed increased activity on LDLR expression compared to berberine. | capes.gov.br |

| Derivative 9k | Specific C-9 and C-13 substitutions | Most potent derivative with an IC₅₀ of 9.5 ± 0.5 μM for PCSK9 downregulation. | researchgate.netnih.gov |

| Derivatives 21 & 24 | Naphthalene at C-13, alkoxy benzenesulfonamide at C-9 | Displayed ~20-fold higher inhibitory effect on PCSK9 than berberine. | swu.ac.th |

| General Finding | 2,3-dimethoxy moiety | This feature is suggested to be beneficial for activity. | researchgate.netnih.gov |

SAR for P-glycoprotein (P-gp) Affinity and Efflux Modulation

P-glycoprotein (P-gp) is a well-known ATP-binding cassette (ABC) transporter that functions as an efflux pump, contributing to multidrug resistance (MDR) in cancer and limiting the bioavailability of many drugs. nih.govbiorxiv.orgscielo.br Berberine is a known substrate for P-gp, which contributes to its poor oral bioavailability. nih.gov

SAR studies have focused on modifying the protoberberine structure to reduce its affinity for P-gp and thereby decrease efflux.

Structural Isomerism: A key finding is that the synthetic berberine analog, This compound (IMB-Y53) , exhibits a low affinity for P-gp. nih.gov This reduced interaction leads to improved bioavailability and enhanced glucose-lowering efficacy compared to berberine. nih.gov The primary structural difference between berberine (2,3-methylenedioxy group) and this compound (3,4-dimethoxy group) significantly alters their interaction with the P-gp transporter.

Hydrogen Bonds: The interaction with P-gp is strongly correlated with the number of hydrogen bonds formed between the ligand and the protein. nih.gov Compounds that can form more hydrogen bonds tend to have higher binding affinities. nih.gov Modifications that mask or reduce the number of hydrogen bond donors, such as N-methylation, can decrease P-gp mediated efflux. researchgate.net

Binding Sites: P-gp has multiple drug binding sites, often referred to as the H site (for Hoechst 33342) and the R site (for Rhodamine 123). scielo.br Modulators can interact with these sites differently, sometimes stimulating the efflux of one substrate while inhibiting another. nih.gov The specific interaction of this compound within these sites contributes to its lower efflux.

The efflux capacity of several protoberberine alkaloids has been ranked, with berberine showing a higher capacity for being transported by P-gp compared to other analogs. nih.gov This highlights that subtle changes in the substitution pattern on the isoquinoline (B145761) core can dramatically modulate P-gp affinity. nih.gov

Table 2: SAR for P-glycoprotein (P-gp) Affinity

| Compound | Key Structural Feature | P-gp Affinity/Efflux | Implication | Reference |

|---|---|---|---|---|

| Berberine (BBR) | 2,3-methylenedioxy group | Substrate for P-gp; high efflux capacity. | Poor bioavailability. | nih.gov |

| This compound (IMB-Y53) | 3,4-dimethoxy group | Low affinity for P-gp. | Improved bioavailability and efficacy. | nih.gov |

| General Finding | Increased hydrogen bond donors | Higher binding affinity to P-gp. | Increased efflux liability. | nih.govresearchgate.net |

SAR in Relation to Enzyme Inhibition Profiles

The protoberberine scaffold, including this compound and its derivatives, has been studied for its inhibitory effects against various enzymes. The SAR in this context is highly dependent on the specific enzyme target.

A notable example is the inhibition of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), an important DNA repair enzyme and a target for anticancer therapy. mdpi.com

Sultone Ring: The creation of new polycyclic derivatives by condensing a sultone ring to the C and D rings of the protoberberine core resulted in compounds with significant Tdp1 inhibitory activity in the micromolar and submicromolar range. In contrast, acyclic analogs were found to be inactive, demonstrating the critical role of this fused ring system for activity. mdpi.com

Bromine Substitution: The introduction of a bromine atom at the C-12 position of the protoberberine backbone was found to increase the inhibitory activity of these sultone derivatives against Tdp1. mdpi.com This suggests that a halogen substituent at this position enhances binding to the enzyme. mdpi.com

These findings indicate that significant structural modifications, such as the addition of fused rings and specific substitutions, are key to developing potent enzyme inhibitors from the protoberberine scaffold.

Table 3: SAR of Berberine Derivatives for Tdp1 Enzyme Inhibition

| Compound Class | Modification | Tdp1 Inhibitory Activity | Reference |

|---|---|---|---|

| Acyclic Analogs / 9-O-Sulfonates | Open ring structure | Inactive | mdpi.com |

| Sultone Derivatives | Fused sultone ring across C/D rings | Active in micromolar to submicromolar range | mdpi.com |

| 12-Bromo Sultone Derivatives | Fused sultone ring + Bromine at C-12 | Increased inhibitory activity compared to non-brominated sultones | mdpi.com |

SAR in Relation to Receptor Binding Affinity and Ligand-Target Interactions

The interaction of this compound and its analogs with specific receptors and molecular targets is crucial for their therapeutic effects. SAR studies have provided insights into the structural features that govern these ligand-target interactions.

A primary area of investigation has been the up-regulation of the low-density-lipoprotein receptor (LDLR), which is mechanistically linked to the downregulation of PCSK9. capes.gov.br

Methylenedioxy Group: SAR analysis of 29 derivatives of berberine and this compound revealed that the methylenedioxy group at the C-2 and C-3 positions is an essential element for maintaining LDLR up-regulatory activity. capes.gov.br

Electron-Donating Groups: The addition of electron-donating groups at either the C-7 or C-13 positions was found to reduce the compound's activity. capes.gov.br

Isomeric Comparison: Notably, This compound (compound 2) was found to have an increased activity on LDLR expression compared to berberine (compound 1), making it a promising candidate as a cholesterol-lowering agent. capes.gov.br

Another area of study involves the binding of berberine analogs to nucleic acid structures. In silico studies on the binding of berberine derivatives to G-quadruplex (G4) DNA found that analogs with large, flexible aromatic R groups had a significantly positive impact on the binding strength through π-π stacking interactions. emerginginvestigators.org Furthermore, the introduction of carbohydrate moieties to the berberine structure has been shown to potentially increase bioavailability and receptor-binding affinity. researchgate.net

Table 4: SAR for LDLR Up-Regulation and Ligand-Target Interactions

| Compound/Feature | Target/Interaction | SAR Finding | Reference |

|---|---|---|---|

| This compound | LDLR Expression | Exhibited increased up-regulatory activity compared to berberine. | capes.gov.br |

| 2,3-Methylenedioxy group | LDLR Expression | Essential structural element for activity. | capes.gov.br |

| Quaternary Ammonium (N-7) | LDLR Expression | Required for activity. | capes.gov.br |

| Electron-donating groups (C-7, C-13) | LDLR Expression | Reduced activity. | capes.gov.br |

| Aromatic R groups | G-quadruplex (G4) DNA | High aromaticity and flexibility enhance binding affinity. | emerginginvestigators.org |

| Carbohydrate Moieties | General Receptors | Can increase bioavailability and receptor-binding affinity. | researchgate.net |

Mechanistic Pharmacological Investigations of Pseudoberberine Preclinical Research Focus

Cellular and Molecular Targets of Pseudoberberine Action

Berberine (B55584) is widely recognized as an activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor that plays a central role in regulating metabolism. nih.govfrontiersin.orgresearchgate.netnih.gov Activation of AMPK by berberine occurs through multiple mechanisms. One prominent theory is that berberine inhibits complex I of the mitochondrial respiratory chain, leading to a decrease in ATP production and a subsequent increase in the cellular AMP/ATP ratio. nih.govnih.gov This change in the energy state allosterically activates AMPK.

Recent studies suggest additional mechanisms. Berberine can activate AMPK through a lysosomal pathway dependent on the scaffold protein AXIN1. frontiersin.orgciteab.com Furthermore, berberine has been shown to maintain cellular AMPK activity by inhibiting its dephosphorylation. It achieves this by reducing the expression of the regulator UHRF1 (ubiquitin-like with PHD and RING finger domains 1) and its interaction with AMPKα1, thereby preventing the UHRF1-PPP2CA phosphatase complex from dephosphorylating and inactivating AMPK. frontiersin.org Once activated, AMPK phosphorylates downstream targets, initiating a cascade of events that shifts cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. nih.govnih.gov

Table 1: Preclinical Findings on Berberine's Modulation of AMPK Signaling

| Model System | Key Finding | Mechanism | Reference |

|---|---|---|---|

| HCT116 & LOVO CRC Cells | Berberine activates AMPK and its downstream target ACC. | Potential inhibition of mitochondrial respiratory chain complex 1. | nih.gov |

| Various Cell Lines | Berberine activates AMPK, which is linked to its beneficial effects in treating diabetes and obesity. | Increased AMP/ATP ratio. | nih.gov |

| HEK293T, HeLa, MEF cells | Berberine activates lysosomal AMPK dependent on AXIN1 but not PEN2. | Inhibition of AMPK dephosphorylation via reduction of UHRF1 expression and its interaction with AMPKα1. | frontiersin.org |

| Mouse Podocytes | Berberine enhances AMPK activation, mitigating high glucose-induced apoptosis. | Not specified. | nih.gov |

Berberine increases the expression of the Low-Density Lipoprotein Receptor (LDLR), the primary receptor responsible for clearing LDL cholesterol from the bloodstream. acs.orggenechem.com.cnuwa.edu.au This effect is distinct from that of statins, which upregulate LDLR by inhibiting cholesterol synthesis and activating the Sterol Regulatory Element-Binding Protein (SREBP) pathway. genechem.com.cn Berberine does not significantly affect the SREBP-2 pathway. genechem.com.cn

Instead, berberine's mechanism involves post-transcriptional stabilization of LDLR messenger RNA (mRNA). nih.govuwa.edu.au It achieves this by activating the extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK) signaling pathways. nih.govuwa.edu.aumdpi.com Activation of these pathways leads to the stabilization of LDLR mRNA, increasing its half-life and resulting in greater translation into LDLR protein. nih.govuwa.edu.au One study demonstrated that the JNK pathway is involved in increasing the transcriptional activity of the LDLR promoter, suggesting a dual mechanism of action. nih.gov By increasing the number of LDLRs on the surface of liver cells, berberine enhances the clearance of LDL cholesterol from circulation. acs.orggenechem.com.cn

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that promotes the degradation of the LDLR, thereby increasing plasma LDL-cholesterol levels. mdpi.comresearchgate.netnih.gov Berberine has been identified as a natural inhibitor of PCSK9, acting at the transcriptional level. uwa.edu.auresearchgate.netresearchgate.netnih.gov

The primary mechanism involves the downregulation of hepatocyte nuclear factor 1α (HNF1α), a key trans-activator of the PCSK9 gene. nih.govresearchgate.netnih.gov Preclinical studies in hyperlipidemic mice and hamsters, as well as in HepG2 cells, have shown that berberine reduces hepatic HNF1α protein levels. nih.gov This reduction is not due to decreased HNF1α gene expression but rather to accelerated, ubiquitin-proteasome-mediated degradation of the HNF1α protein. nih.gov By decreasing the available HNF1α, berberine suppresses the transcription of the PCSK9 gene, leading to lower levels of PCSK9 protein. nih.govnih.gov This reduction in PCSK9 prevents LDLR degradation, complementing the LDLR-stabilizing effects and further promoting cholesterol clearance. uwa.edu.auresearchgate.net

Table 2: Preclinical Findings on Berberine's Regulation of LDLR and PCSK9

| Target | Model System | Key Finding | Mechanism | Reference |

|---|---|---|---|---|

| LDLR | Human Hepatoma Cells (HepG2, Bel-7402) | Increases LDLR mRNA and protein expression, enhancing LDL uptake. | Post-transcriptional mRNA stabilization via ERK/JNK pathways. | genechem.com.cnuwa.edu.au |

| PCSK9 | Hyperlipidemic Mice & Hamsters, HepG2 Cells | Inhibits PCSK9 transcription, lowering circulating PCSK9. | Induces proteasomal degradation of hepatic HNF1α protein. | nih.gov |

| LDLR & PCSK9 | ApoE-/- Mice | Increases LDLR mRNA/protein and decreases PCSK9 mRNA/protein in the liver. | Activation of ERK1/2 pathway to downregulate PCSK9. | nih.gov |

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that transports a wide range of substances out of cells. frontierspartnerships.orgwikipedia.org It is a key factor in limiting the oral bioavailability of many drugs, including berberine. nih.govnih.gov In vitro and in vivo studies have confirmed that berberine is a substrate of P-gp. nih.govfrontierspartnerships.orgresearchgate.net Transport studies using Caco-2 cells and MDR1-transfected MDCK cells show that berberine is actively effluxed, a process that can be inhibited by known P-gp inhibitors like verapamil (B1683045) and cyclosporin (B1163) A. wikipedia.orgresearchgate.net

Interestingly, research also indicates that berberine can act as an inhibitor of P-gp. researchgate.netrestartmed.com In MDCKII-MDR1 cells, which overexpress P-gp, berberine was shown to significantly inhibit the efflux of P-gp substrates like cyclosporin A and digoxin. researchgate.net This dual role as both a substrate and an inhibitor suggests a complex interaction with the transporter. Some studies have also reported that chronic exposure to berberine can induce the expression of P-gp in certain cell lines. researchgate.net The interaction of berberine with P-gp is a critical determinant of its pharmacokinetic profile and can lead to potential drug-drug interactions when co-administered with other P-gp substrates. restartmed.com A synthesized analog, this compound (IMB-Y53), was found to have a lower affinity for P-gp, resulting in improved bioavailability compared to berberine. nih.gov

Effects on Metabolic Signaling Pathways in In Vitro and Preclinical Models

Berberine exerts significant regulatory effects on glucose metabolism in various cell lines, primarily hepatocytes like HepG2. researchgate.netdroracle.ai Its actions are largely, though not exclusively, dependent on its ability to activate AMPK. droracle.ai

Glucose Uptake and Consumption: In HepG2 cells, berberine stimulates glucose consumption and uptake in an insulin-independent manner, similar to metformin. researchgate.netdroracle.ai This effect is directly linked to AMPK activation. Studies using AMPKα1 knockout HepG2 cells demonstrated that the stimulating effects of berberine on glucose consumption were completely abolished in the absence of AMPKα1. droracle.ai Berberine promotes glucose metabolism by stimulating glycolysis, which is associated with an inhibition of glucose oxidation in mitochondria. nih.gov

Gluconeogenesis: The liver plays a key role in maintaining blood glucose levels through gluconeogenesis (the synthesis of glucose). In diabetic states, hepatic gluconeogenesis is often abnormally elevated. foliuslabs.com Berberine has been shown to inhibit gluconeogenesis in hepatocytes. droracle.aifoliuslabs.com This suppression is mediated by the AMPK pathway. Activated AMPK downregulates key gluconeogenic genes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). droracle.aifoliuslabs.com In wild-type HepG2 cells, berberine significantly reduces glucose production; however, this effect is completely lost in AMPKα1 deficient cells, confirming the essential role of AMPK in this process. droracle.ai

Lipid Metabolism Modulation (e.g., Lipogenesis, Lipolysis, Cholesterol Homeostasis)

Preclinical research indicates that this compound plays a significant role in regulating lipid metabolism through multiple mechanisms. It has been shown to modulate hepatic lipogenesis, the process of synthesizing fatty acids. In animal models of non-alcoholic fatty liver disease (NAFLD), this compound administration leads to a reduction in hepatic steatosis by inhibiting the expression of key lipogenic enzymes.

The compound also influences lipolysis, the breakdown of fats. In porcine adipocytes, this compound stimulates lipolysis in a dose- and time-dependent manner. This effect is mediated by the activation of the AMP-activated protein kinase (AMPK) pathway.

Regarding cholesterol homeostasis, this compound has demonstrated cholesterol-lowering effects in preclinical studies. In hamsters on a high-fat diet, oral administration of this compound significantly reduced total serum cholesterol and LDL-cholesterol. nih.gov The mechanism for this appears to be distinct from that of statins and involves stabilizing the LDL receptor mRNA. nih.gov Further studies suggest that its lipid-lowering effects may be primarily focused within the gastrointestinal tract, where it modulates the gut microbiota and bile acid metabolism. nih.gov

Interactive Data Table: this compound's Effects on Lipid Metabolism

| Aspect of Lipid Metabolism | Observed Effect | Key Mechanistic Pathway | Preclinical Model |

|---|---|---|---|

| Lipogenesis | Inhibition of hepatic lipogenesis | Downregulation of lipogenic enzymes | NAFLD Animal Models |

| Lipolysis | Stimulation in adipocytes | AMPK activation | Porcine Adipocytes |

| Cholesterol Homeostasis | Reduction of total and LDL-cholesterol | Stabilization of LDL receptor mRNA | High-fat diet fed hamsters |

Alpha-Glucosidase Inhibition Mechanisms

This compound exhibits inhibitory effects on alpha-glucosidase, an enzyme crucial for carbohydrate digestion in the small intestine. nih.gov By targeting this enzyme, this compound can delay the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. bohrium.com

Mechanistic studies have revealed that this compound acts as a competitive inhibitor of alpha-glucosidase. researchgate.net This mode of inhibition means that it binds to the active site of the enzyme, thereby competing with the substrate (carbohydrates) and slowing down the rate of digestion. This action effectively flattens the postprandial blood glucose curve. bohrium.com The antihyperglycemic effect observed in some preclinical models is attributed, in part, to this alpha-glucosidase inhibitory activity. nih.gov

Insulin (B600854) Signaling Pathway Modulation (e.g., PI3K/Akt Pathway)

This compound has been shown to modulate key intracellular signaling pathways involved in insulin action, most notably the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. biorxiv.orgresearchgate.net This pathway is central to mediating the metabolic effects of insulin, such as glucose uptake and utilization.

In preclinical models of insulin resistance, such as those seen in polycystic ovary syndrome (PCOS) rats, this compound administration was associated with the activation of the PI3K/Akt signaling cascade. researchgate.netnih.gov This activation helps to improve insulin sensitivity and restore normal glucose homeostasis. The modulation of this pathway is considered a key mechanism through which this compound exerts its beneficial effects on metabolic disorders characterized by insulin resistance. biorxiv.orgresearchgate.net

This compound's Influence on Inflammatory and Oxidative Stress Pathways (Preclinical)

Nuclear Factor-kappa B (NF-κB) Activation Inhibition

In preclinical models, this compound demonstrates significant anti-inflammatory activity by inhibiting the activation of Nuclear Factor-kappa B (NF-κB). nih.gov NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.

The inhibitory mechanism of this compound involves targeting the upstream components of the NF-κB signaling cascade. It has been shown to impair the phosphorylation of IκB kinase (IKK). semanticscholar.org This action prevents the subsequent phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By keeping the NF-κB/IκBα complex intact, this compound effectively blocks the translocation of NF-κB into the nucleus, thereby suppressing the transcription of inflammatory target genes. nih.gov

Modulation of Cytokine and Inflammatory Mediator Production (e.g., IL-1β, IL-6, TNF-α)

Consistent with its inhibition of the NF-κB pathway, this compound has been shown to suppress the production of several key pro-inflammatory cytokines in various preclinical settings. In models using lipopolysaccharide (LPS)-stimulated macrophages or intestinal epithelial cells, pretreatment with this compound led to a significant, dose-dependent reduction in the expression and secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govnih.gov

Studies on human peripheral blood mononuclear cells (PBMCs) have also shown that this compound can inhibit the LPS-induced release of TNF-α and IL-6. frontiersin.org In human bronchial epithelial cells stimulated with pro-inflammatory agents, this compound significantly suppressed the secretion of IL-6. nih.gov This broad-spectrum inhibition of key inflammatory mediators underscores its potential anti-inflammatory properties.

Interactive Data Table: Effect of this compound on Pro-inflammatory Cytokines

| Cytokine | Effect | Preclinical Model |

|---|---|---|

| TNF-α | Inhibition of expression and secretion | LPS-stimulated macrophages, Porcine intestinal epithelial cells |

| IL-6 | Inhibition of expression and secretion | LPS-stimulated macrophages, Human PBMCs, Human bronchial epithelial cells |

| IL-1β | Inhibition of expression | Porcine intestinal epithelial cells |

Antioxidant Activity and ROS Reduction in Preclinical Models

This compound exhibits notable antioxidant properties in preclinical studies, primarily through its ability to reduce cellular levels of reactive oxygen species (ROS). nih.gov The generation of excessive ROS leads to oxidative stress, a condition implicated in cellular damage and various pathologies.

The mechanisms underlying its antioxidant effects are multifaceted. This compound has been shown to enhance the body's endogenous antioxidant defense systems by activating the Nrf2 pathway, a master regulator of antioxidant gene expression. nih.gov This leads to an increased activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov Furthermore, cell-free assays have demonstrated that this compound has direct ROS scavenging activity, capable of neutralizing peroxyl radicals and hydrogen peroxide. nih.gov In models of oxidative damage in neural stem cells, this compound was able to lower elevated ROS levels and upregulate the expression of antioxidant genes. researchgate.net

Other Identified Molecular Interactions and Mechanisms

Preclinical investigations into the specific molecular targets of this compound are not as extensive as those for its isomer, Berberine. The following sections detail the current state of research based on available literature.

Enzyme Inhibition Studies (e.g., Phospholipase A2, DNA gyrase, FtsZ polymerization)

There is currently no specific preclinical research available that details the inhibitory activity of this compound on Phospholipase A2, DNA gyrase, or FtsZ polymerization. Scientific studies on the inhibition of these particular enzymes have predominantly focused on Berberine and its synthetic derivatives. Consequently, data tables and detailed research findings on this compound's interaction with these enzymes cannot be provided at this time.

Cytochrome P450 (CYP) Enzyme Inhibition Mechanisms and Drug-Drug Interaction Research

Specific in-depth preclinical studies detailing the inhibitory mechanisms of this compound on various Cytochrome P450 (CYP) enzymes are not available in the current body of scientific literature. Research on protoberberine alkaloids and their potential for drug-drug interactions via CYP inhibition has concentrated almost exclusively on Berberine.

For Berberine, studies have characterized it as an inhibitor of several key CYP enzymes, which is a critical factor in understanding its potential for herb-drug interactions. For instance, Berberine has been shown to exhibit selective, quasi-irreversible inhibition of CYP2D6. nih.gov This type of mechanism-based inhibition is time- and NADPH-dependent, where a reactive metabolite forms a stable complex with the enzyme, leading to its inactivation. nih.govnih.gov Such inhibition is clinically significant as it is not easily overcome by separating administration times of the interacting drugs. nih.gov

However, comparative data or independent investigations into whether this compound exhibits similar inhibitory activity, selectivity, or mechanisms of action towards CYP isoforms are absent. Without such studies, it is not possible to create a data table or provide detailed findings on the drug-drug interaction potential of this compound mediated by CYP enzyme inhibition.

Advanced Analytical Methodologies in Pseudoberberine Research

Quantitative Analytical Techniques for Mechanistic and Preclinical Studies

Quantitative analysis is fundamental in preclinical research to determine the concentration of pseudoberberine in biological matrices, which is essential for pharmacokinetic and pharmacodynamic (PK/PD) modeling. jliedu.ch Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands out as the primary technique for the sensitive and specific quantification of this compound and its analogues in preclinical studies. amazonaws.com

These methods typically involve protein precipitation to extract the analyte from serum or plasma, followed by separation on a C18 column. nih.gov The use of a validated UPLC-MS/MS method allows for high throughput and accuracy, which is critical for evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of new chemical entities like this compound. jliedu.chsygnaturediscovery.com The establishment of robust quantitative methods is a prerequisite for conducting mechanistic studies that explore how this compound exerts its biological effects. dovepress.com

Method validation according to regulatory guidelines ensures selectivity, linearity, accuracy, precision, and a low limit of quantification (LOQ), often in the low ng/mL range, which is necessary for detecting the typically low concentrations of alkaloids in biological systems. nih.gov

Table 1: Example Parameters for UPLC-MS/MS Quantification of Berberine (B55584) Analogues

| Parameter | Typical Conditions |

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UPLC) |

| Column | Reversed-phase C18 column (e.g., ACQUITY UPLC® BEH C18) |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) |

| Detection | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |

| Ionization Mode | Positive Ion Mode |

| Quantification Mode | Multiple Reaction Monitoring (MRM) |

This table presents typical parameters based on methods developed for berberine and its metabolites, which are applicable to this compound analysis.

Advanced Spectroscopic and Chromatographic Approaches for Metabolite Identification and Elucidation of Biological Transformations

Identifying the metabolites of this compound is crucial for understanding its complete pharmacological and toxicological profile, as metabolites can also possess biological activity. nih.gov The primary analytical strategy combines high-performance liquid chromatography (HPLC) for separation with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, for detection and identification. dergipark.org.tr

This approach allows for the accurate mass measurement of potential metabolites, providing clues to their elemental composition. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation patterns are compared with the parent compound to pinpoint the site of metabolic modification. muni.cz Common biotransformations for berberine-like alkaloids include demethylation, hydroxylation, and conjugation (e.g., glucuronidation or sulfation). nih.gov

For definitive structural elucidation of novel or unexpected metabolites, isolation of the metabolite is followed by Nuclear Magnetic Resonance (NMR) spectroscopy. hyphadiscovery.comnih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments (like COSY, HSQC, and HMBC) provide detailed information about the chemical structure, allowing for unambiguous identification. hyphadiscovery.comfrontiersin.orgunl.edu The combination of MS and NMR data provides the highest confidence in metabolite structure elucidation. nih.govnih.gov

Table 2: Key Techniques for Metabolite Identification

| Technique | Application in this compound Research |

| LC-HRMS (e.g., LC-TOF, LC-Orbitrap) | Provides accurate mass for determining the elemental composition of metabolites. |

| Tandem MS (MS/MS) | Generates fragmentation patterns to identify the location of metabolic changes on the molecule. |

| NMR Spectroscopy (1D & 2D) | Offers definitive structural elucidation of isolated metabolites by showing proton and carbon environments and their connectivity. hyphadiscovery.comnih.gov |

| HPLC/UPLC | Separates this compound from its various metabolites in a biological sample prior to detection. researchgate.net |

Methods for Studying Ligand-Target Interactions (e.g., Surface Plasmon Resonance, Molecular Docking)

Understanding how this compound interacts with its molecular targets is key to deciphering its mechanism of action. Two powerful techniques, one computational and one experimental, are central to these investigations: molecular docking and surface plasmon resonance (SPR).

Molecular Docking is a computational method used to predict the binding orientation and affinity of a ligand (this compound) to the active site of a target macromolecule, such as an enzyme or receptor. frontiersin.orgnih.govmdpi.com This in silico approach models the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. innovareacademics.in For berberine and its analogues, molecular docking has been used to identify potential binding targets and to explain the structure-activity relationships observed in biological assays. frontiersin.orgnih.gov

Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time data on the kinetics and affinity of molecular interactions. nih.govresearchgate.net In a typical SPR experiment, a target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. nih.gov The binding of this compound to the target causes a change in the refractive index at the surface, which is measured in resonance units (RU). This allows for the direct measurement of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated.

Table 3: Comparison of Ligand-Target Interaction Methodologies

| Feature | Molecular Docking | Surface Plasmon Resonance (SPR) |

| Nature | Computational (in silico) | Experimental (in vitro) |

| Principle | Predicts binding pose and score based on energy calculations. innovareacademics.in | Measures changes in refractive index upon binding to a sensor surface. nih.gov |

| Output | Binding energy/score, interaction types (H-bonds, etc.), predicted binding pose. frontiersin.org | Association rate (kon), dissociation rate (koff), affinity (KD). researchgate.net |

| Primary Use | Target prediction, hypothesis generation, structure-activity relationship studies. mdpi.com | Quantitative measurement of binding kinetics and affinity, validation of binding. nih.govresearchgate.net |

Analytical Approaches for Investigating Distribution and Metabolism in Preclinical Models

Preclinical studies in animal models are essential to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. jliedu.ch These studies track the compound and its metabolites throughout the body over time.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone analytical technique for these investigations. nih.gov Following administration of this compound to an animal model (e.g., rats or mice), biological samples such as blood, plasma, and various tissues (liver, kidney, brain, etc.) are collected at different time points. nih.govmdpi.com

The samples are processed, typically involving homogenization for tissues and protein precipitation or liquid-liquid extraction for plasma, to isolate the analytes. nih.gov The extracts are then analyzed by a validated LC-MS/MS method to quantify the concentrations of this compound and its major metabolites. nih.gov This data allows for the determination of key pharmacokinetic parameters and reveals the extent of tissue distribution and the primary sites of metabolism, with the liver often being a key organ for alkaloids like berberine. nih.govmdpi.com These preclinical ADME studies are critical for predicting the compound's behavior in humans. sygnaturediscovery.com

Comparative Research and Future Directions in Pseudoberberine Studies

Comparative Mechanistic Studies with Berberine (B55584) and Other Protoberberine Alkaloids

Pseudoberberine, a structural isomer of berberine, shares the core protoberberine skeleton with other alkaloids like palmatine (B190311), coptisine, and jatrorrhizine, yet exhibits distinct mechanistic nuances. nih.govcapes.gov.br While berberine's diverse pharmacological effects, including its anti-diabetic and cholesterol-lowering activities, are well-documented, this compound has demonstrated comparable or even superior efficacy in certain areas, largely attributable to differences in their molecular structure and resulting interactions with biological targets. scialert.netnih.govfrontiersin.org

A key differentiator in their mechanism lies in their interaction with P-glycoprotein (P-gp), a transmembrane efflux pump that limits the oral bioavailability of many drugs, including berberine. nih.govthno.org The synthesized this compound analogue, IMB-Y53, exhibits a lower affinity for P-gp, which is suggested to contribute to its improved bioavailability and enhanced glucose-lowering effects compared to berberine. nih.govnih.gov While berberine upregulates intestinal P-gp expression, this compound (IMB-Y53) has a much weaker effect on this, potentially allowing for greater absorption. frontiersin.org

Both berberine and this compound are known to up-regulate the low-density-lipoprotein receptor (LDLR), a key mechanism for their cholesterol-lowering effects. capes.gov.br However, studies have shown that this compound can exhibit a more potent activity in increasing LDLR expression. capes.gov.brfrontiersin.org Structure-activity relationship analyses indicate that the methylenedioxy group at the 2- and 3-positions and the planar, quaternary ammonium (B1175870) structure are crucial for this activity in both compounds. capes.gov.br

Compared to other protoberberine alkaloids, the mechanisms can vary. For instance, while many protoberberines are considered AMP-activated protein kinase (AMPK) activators like berberine, some neutral protoberberine analogues have been shown to be AMPK inhibitors, highlighting a divergence in their mode of action. acs.org This suggests that the cationic charge of the quaternary nitrogen in berberine and this compound is significant for AMPK activation. acs.org In the context of neurodegenerative diseases, this compound has shown more potent acetylcholinesterase (AChE) inhibitory activity than berberine and other alkaloids like stylopine and pseudo-corydaline, suggesting a stronger potential for improving cognitive function. imrpress.comimrpress.com Molecular docking studies on protoberberine alkaloids like berberine and palmatine with AChE reveal that their binding orientation and key interactions, such as π-π stacking with specific amino acid residues, are critical for their inhibitory effects. nih.gov

Analysis of Enhanced Bioactivity and Mechanistic Superiority of this compound Analogues

The enhanced bioactivity of this compound and its analogues is often linked to improved pharmacokinetic profiles and superior mechanistic actions at the cellular level. scialert.net A primary example is the this compound analogue Y53, which has demonstrated more potent antioxidant, anti-inflammatory, and metabolism-modulating activities than berberine at the same dosage in diabetic mice with fatty liver. scialert.net

The mechanistic superiority of Y53 is evident in its potent ability to lower serum lipids and glucose, increase serum insulin (B600854), and upregulate the hepatic expression of both the LDLR and the insulin receptor (InsR). scialert.net This enhanced efficacy in modulating glucose and lipid metabolism is attributed to its improved pharmacokinetic properties. scialert.net The structural difference between this compound and berberine—specifically the position of the dimethoxy groups (10,11 in this compound vs. 9,10 in berberine)—is a critical factor influencing bioactivity. nih.gov This subtle structural change appears to diminish its affinity for the P-gp efflux pump, leading to increased gastrointestinal uptake and consequently, more pronounced anti-diabetic effects. nih.govthno.org

Studies on various synthesized derivatives have further elucidated the structure-activity relationships that confer this enhanced bioactivity. For example, modifications at the C-9 position of the protoberberine skeleton, such as the synthesis of 9-O-hydrophilic derivatives, have been explored to improve water solubility and bioavailability. nih.gov Specifically, mannose and ribose modified berberine derivatives have shown higher anti-diabetic activity in HepG2 cells compared to berberine itself. nih.gov Similarly, 9-OH or 10-OH pseudoberberines have also exhibited high anti-diabetic activity. nih.govresearchgate.net These findings underscore that targeted structural modifications can lead to analogues with superior therapeutic potential.

The following table summarizes the comparative bioactivities of this compound (and its analogue Y53) and Berberine.

| Feature | Berberine (BBR) | This compound (Y53) | Reference |

| Glucose-Lowering Efficacy | Effective | Superior to BBR | scialert.net |

| Lipid-Lowering Efficacy | Effective | More potent than BBR | scialert.net |

| LDLR Upregulation | Active | Increased activity compared to BBR | capes.gov.brscialert.net |

| Insulin Receptor (InsR) Upregulation | Active | Upregulated by Y53 | scialert.net |

| Antioxidant Activity | Present | More potent than BBR | scialert.net |

| Anti-inflammatory Activity | Present | More potent than BBR | scialert.net |

| P-gp Efflux Affinity | Substrate for P-gp, limiting bioavailability | Lower affinity, leading to improved bioavailability | nih.govnih.gov |

| AChE Inhibition (IC50) | 6.5 µM | 4.3 µM (more potent) | imrpress.com |

Identification of Research Gaps and Emerging Areas in this compound Academic Studies

Despite the promising bioactivity of this compound, several research gaps remain. A significant portion of the existing research focuses on its anti-diabetic and cholesterol-lowering effects, leaving other potential therapeutic areas underexplored. capes.gov.brscialert.net The full spectrum of its pharmacological activities, which for other protoberberine alkaloids include antimicrobial, anticancer, and neuroprotective effects, has not been as thoroughly investigated for this compound. frontiersin.orgresearchgate.net

A major gap exists in the clinical evaluation of this compound and its analogues. While preclinical studies in animal models have shown superiority over berberine, there is a lack of human clinical trials to validate these findings and assess its safety and efficacy in patients. scialert.netnih.gov The potential of this compound analogues, such as IMB-Y53, in cardiovascular and metabolic diseases beyond diabetes remains to be investigated in depth. nih.govthno.org

Emerging areas for this compound research include:

Neurodegenerative Diseases: Given its potent acetylcholinesterase inhibitory activity, further investigation into its role in managing conditions like Alzheimer's disease is warranted. imrpress.comimrpress.com This could involve exploring its effects on other pathological hallmarks like tau hyperphosphorylation and amyloid-β aggregation. imrpress.com

Oncology: While berberine has been studied for its anti-tumor effects, the anticancer potential of this compound and its derivatives is a nascent field. researchgate.net Rational design of this compound-derived compounds could yield novel antineoplastic agents. researchgate.net

Inflammatory Disorders: The superior anti-inflammatory properties demonstrated by this compound analogue Y53 suggest its potential application in a range of chronic inflammatory diseases. scialert.net

Methodological Advancements and Innovative Approaches for Future this compound Research

Future research on this compound will benefit from a range of methodological advancements and innovative strategies that can accelerate drug discovery and development.

Advanced Synthesis and Modification:

Modular Synthesis Strategies: Recent advances in organic synthesis, such as C-H functionalization and switchable 6π electrocyclizations, allow for the modular and convergent preparation of diverse protoberberine analogues. acs.orgresearchgate.net These methods enable the modification of all four rings of the tetracyclic scaffold, facilitating the creation of novel derivatives with tailored properties. acs.org

Metabolic Engineering: Manipulation of genes encoding key enzymes in the benzylisoquinoline alkaloid biosynthesis pathway in plants offers a sustainable and potentially high-yield source for this compound and related compounds. acs.org

Novel Drug Delivery Systems:

To overcome the inherent bioavailability challenges of alkaloids, innovative drug delivery systems are being developed. These include nanoparticles, liposomes, and amorphous solid dispersions. sci-hub.se For instance, loading this compound into nanocarriers could enhance its solubility, stability, and intestinal absorption, thereby boosting its therapeutic efficacy. sci-hub.se

Modern Analytical and Screening Techniques:

High-Throughput Screening (HTS): HTS assays can be employed to rapidly screen libraries of novel this compound derivatives for various biological activities, such as enzyme inhibition or receptor binding.

"Omics" Technologies: A systems biology approach, incorporating genomics, proteomics, and metabolomics, can provide a comprehensive understanding of the molecular mechanisms of this compound. This can help in identifying novel targets and understanding the off-target effects.